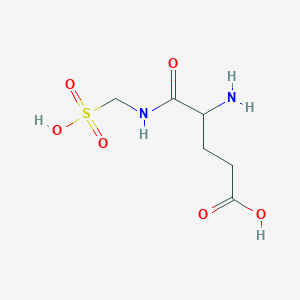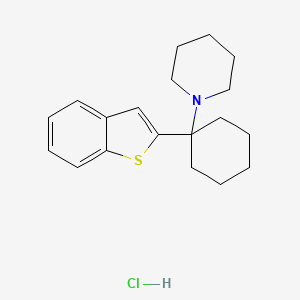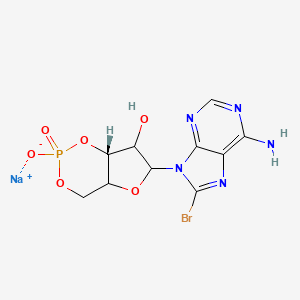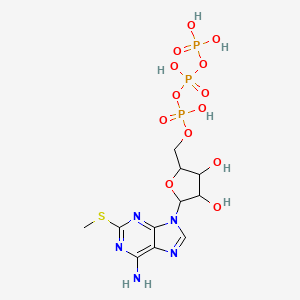![molecular formula C14H12ClN4O8P B10763529 [2-[(2-chloro-5-nitrophenyl)diazenyl]-4-formyl-5-hydroxy-6-methylpyridin-3-yl]methyl dihydrogen phosphate](/img/structure/B10763529.png)
[2-[(2-chloro-5-nitrophenyl)diazenyl]-4-formyl-5-hydroxy-6-methylpyridin-3-yl]methyl dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MRS 2211 sodium salt hydrate is a competitive antagonist of the P2Y13 receptor, a type of purinergic receptor involved in various physiological and pathological processes. This compound is highly selective for the P2Y13 receptor, showing more than 20-fold selectivity compared to P2Y1 and P2Y12 receptors . It is used primarily in scientific research to investigate the role of the P2Y13 receptor in different systems, such as blood cells, the nervous system, and the immune system .
Preparation Methods
The synthesis of MRS 2211 sodium salt hydrate involves the preparation of pyridoxal phosphate derivatives. The synthetic route typically includes the following steps:
Formation of the pyridoxal phosphate core: This involves the reaction of pyridoxal with phosphate groups under controlled conditions.
Introduction of the azo group: The azo group is introduced through a diazotization reaction, where an aromatic amine is converted into a diazonium salt and then coupled with another aromatic compound.
Final purification: The compound is purified using techniques such as recrystallization or chromatography to achieve the desired purity
Chemical Reactions Analysis
MRS 2211 sodium salt hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the azo group into amines.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, where substituents can be replaced with other functional groups
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
MRS 2211 sodium salt hydrate is widely used in scientific research to study the P2Y13 receptor’s role in various physiological and pathological processes. Some key applications include:
Chemistry: Investigating the chemical properties and reactivity of the P2Y13 receptor antagonist.
Biology: Studying the receptor’s function in blood cells, the nervous system, and the immune system.
Medicine: Exploring potential therapeutic applications for conditions involving the P2Y13 receptor, such as inflammation and immune responses
Industry: Although not widely used in industrial applications, the compound’s research findings can inform the development of new drugs and therapeutic agents.
Mechanism of Action
MRS 2211 sodium salt hydrate exerts its effects by competitively binding to the P2Y13 receptor, thereby blocking the receptor’s activation by its natural ligands. This inhibition can modulate various signaling pathways involved in physiological and pathological processes. The molecular targets include the P2Y13 receptor itself, and the pathways involved are those related to purinergic signaling .
Comparison with Similar Compounds
MRS 2211 sodium salt hydrate is unique due to its high selectivity for the P2Y13 receptor. Similar compounds include:
MRS 2179: A selective antagonist for the P2Y1 receptor.
MRS 2395: A selective antagonist for the P2Y12 receptor.
MRS 2500: Another selective antagonist for the P2Y1 receptor
These compounds differ in their receptor selectivity and the specific physiological and pathological processes they influence. MRS 2211 sodium salt hydrate’s uniqueness lies in its high selectivity for the P2Y13 receptor, making it a valuable tool for studying this receptor’s specific functions.
Properties
Molecular Formula |
C14H12ClN4O8P |
|---|---|
Molecular Weight |
430.69 g/mol |
IUPAC Name |
[2-[(2-chloro-5-nitrophenyl)diazenyl]-4-formyl-5-hydroxy-6-methylpyridin-3-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C14H12ClN4O8P/c1-7-13(21)9(5-20)10(6-27-28(24,25)26)14(16-7)18-17-12-4-8(19(22)23)2-3-11(12)15/h2-5,21H,6H2,1H3,(H2,24,25,26) |
InChI Key |
KVBPUONUZZVJFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=N1)N=NC2=C(C=CC(=C2)[N+](=O)[O-])Cl)COP(=O)(O)O)C=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,3R,4R,5R)-2-(hydroxymethyl)-5-[6-[(4-nitrophenyl)methylsulfanyl]purin-9-yl]oxolane-3,4-diol](/img/structure/B10763448.png)
![(8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-ol;but-2-enedioic acid](/img/structure/B10763456.png)

![N-(2,6-dichlorophenyl)-N-[(4-fluorophenyl)methyl]-4,5-dihydro-1H-imidazol-2-amine;hydrochloride](/img/structure/B10763461.png)
![(2R,4R,5R)-2-(hydroxymethyl)-5-[6-[(4-nitrophenyl)methylsulfanyl]purin-9-yl]oxolane-3,4-diol](/img/structure/B10763464.png)

![N-(2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl)-3-methoxybenzamide](/img/structure/B10763474.png)
![1-[6-[[(13S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]amino]hexyl]pyrrolidine-2,5-dione](/img/structure/B10763478.png)
![2-[(1r,2r,5r)-5-Hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol](/img/structure/B10763496.png)


![Ethyl 7-hydroxyimino-1,7a-dihydrocyclopropa[b]chromene-1a-carboxylate](/img/structure/B10763515.png)
![sodium;(6S,7aR)-6-[6-amino-8-(4-chlorophenyl)sulfanylpurin-9-yl]-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol](/img/structure/B10763530.png)

